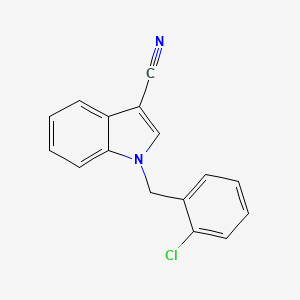
1-(2-CHLOROBENZYL)-1H-INDOL-3-YL CYANIDE
Vue d'ensemble
Description
1-(2-CHLOROBENZYL)-1H-INDOL-3-YL CYANIDE is a useful research compound. Its molecular formula is C16H11ClN2 and its molecular weight is 266.72 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-chlorobenzyl)-1H-indole-3-carbonitrile is 266.0610761 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Cross-Coupling Reactions : A method for synthesizing polysubstituted indole-2-carbonitriles through cross-coupling reactions was developed. This involved compounds like 1-benzyl-3-iodo-1H-indole-2-carbonitriles, indicating the chemical versatility of similar indole derivatives (Hrizi et al., 2021).
Structural Analysis : The structure of a compound closely related to 1-(2-chlorobenzyl)-1H-indole-3-carbonitrile, involving a base-catalyzed reaction, was analyzed. The compound showed unique geometric properties and orientational disorder, providing insights into the structural characteristics of such molecules (Sonar et al., 2007).
Synthesis Techniques
Microwave-Assisted Conditions : The reaction of 1-(propargyl)indol-2-carbonitriles with alcohols under DBU-catalyzed microwave-assisted conditions was explored. This study demonstrates the potential for efficient and diverse synthesis techniques applicable to indole carbonitriles (Festa et al., 2018).
C-C Bond Formation : A study focused on synthesizing 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives, demonstrating a novel C-C bond formation technique. This indicates the potential for creating complex molecules involving indole carbonitriles (Kumar et al., 2012).
Potential Applications
Continuous Flow Process : The synthesis of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile using a continuous flow process was investigated, highlighting the potential for industrial-scale production of similar compounds (Karadeolian et al., 2018).
Biological Activity : The synthesis and biological evaluation of various derivatives, including 4(1H-Indol-3-yl)-2-Thioxopyridine, were conducted. This study provides insights into the potential biological activities of compounds related to 1-(2-chlorobenzyl)-1H-indole-3-carbonitrile (Attaby et al., 2007).
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]indole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c17-15-7-3-1-5-12(15)10-19-11-13(9-18)14-6-2-4-8-16(14)19/h1-8,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYAJHFOHDANPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)

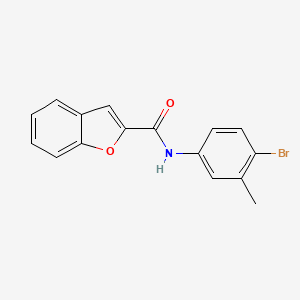
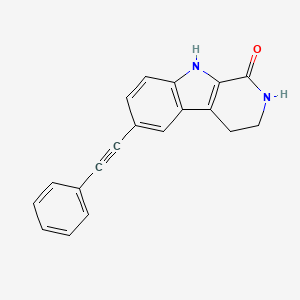
![methyl 2-[benzyl(methylsulfonyl)amino]benzoate](/img/structure/B5697934.png)
![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5697938.png)
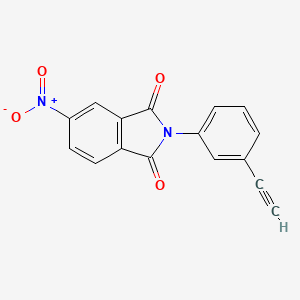
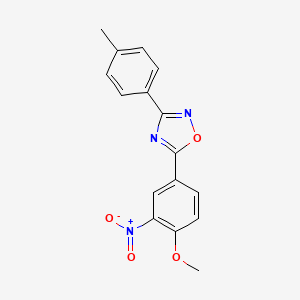
![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate](/img/structure/B5697962.png)
![2-[2-(4-fluorophenyl)-1H-benzimidazol-1-yl]-1-(piperidin-1-yl)ethanone](/img/structure/B5697964.png)

![(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B5697997.png)
![(5Z)-2-(AZEPAN-1-YL)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B5698003.png)

